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molecular formula C4H4ClF3O2 B1611047 2-Chloroethyl trifluoroacetate CAS No. 40949-99-3

2-Chloroethyl trifluoroacetate

Cat. No. B1611047
M. Wt: 176.52 g/mol
InChI Key: DFOBKOUBDVFRMC-UHFFFAOYSA-N
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Patent
US05057586

Procedure details

A mixture of 29.1 g (0.50 mol) of dry potassium fluoride' 88.3 g (0.50 mol) of 2-chloroethyl trifluoroacetate, 150 mL of dimethylsulfoxide, and 50 g (0.50 mol) of tetrafluoroethylene was shaken in a 400-mL metal tube at 75° for 18 h. Volatile products were transferred from the reaction mixture held at 43° (1.2 mm). These volatiles were stirred with 500 mL of 10% aqueous NaOH to remove unreacted ester and a small amount of dimethylsulfoxide, then fractionated to afford 61.6 g (47%) of 2-trifluoromethyl-2-pentafluoroethyl-1,3-dioxolane, b.p. 118°-120° . IR (CCl4) and NMR (CCl4) spectra for the product were consistent with the assigned structure. Anal.: Calcd. for C6H4F8O2 : C, 27.71; H, 1.55; F, 58.44. Found: C, 27.57; H, 1.65; F, 58.40.
Quantity
29.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F-:1].[K+].[F:3][C:4]([F:12])([F:11])[C:5]([O:7][CH2:8][CH2:9]Cl)=[O:6].[F:13][C:14]([F:18])=[C:15]([F:17])[F:16].[OH-].[Na+]>CS(C)=O>[F:3][C:4]([F:12])([F:11])[C:5]1([C:15]([F:17])([F:16])[C:14]([F:1])([F:18])[F:13])[O:7][CH2:8][CH2:9][O:6]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
29.1 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)OCCCl)(F)F
Name
Quantity
50 g
Type
reactant
Smiles
FC(=C(F)F)F
Name
Quantity
150 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
was shaken in a 400-mL metal tube at 75° for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
held at 43°
CUSTOM
Type
CUSTOM
Details
to remove unreacted ester

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC(C1(OCCO1)C(C(F)(F)F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 61.6 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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